molecular formula C19H14ClNO B14295235 N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 114039-81-5

N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14295235
CAS No.: 114039-81-5
M. Wt: 307.8 g/mol
InChI Key: NCGJQUSDWKIAJO-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group and a naphthyl group connected through a prop-2-en-1-ylidene linkage, with a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 4-chlorobenzaldehyde with 2-naphthylamine under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Bromophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine
  • N-[3-(4-Fluorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine
  • N-[3-(4-Methylphenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine

Uniqueness

N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

114039-81-5

Molecular Formula

C19H14ClNO

Molecular Weight

307.8 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1-naphthalen-2-ylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C19H14ClNO/c20-18-10-5-14(6-11-18)7-12-19(21-22)17-9-8-15-3-1-2-4-16(15)13-17/h1-13,22H

InChI Key

NCGJQUSDWKIAJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=NO)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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